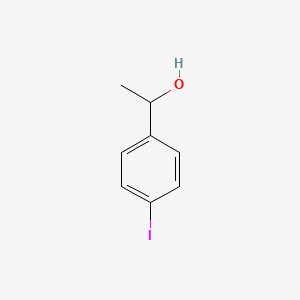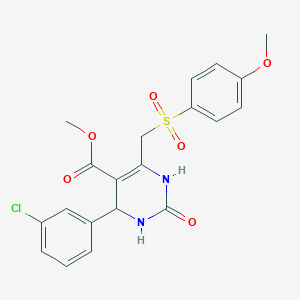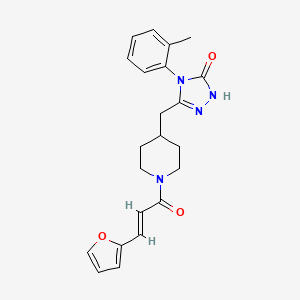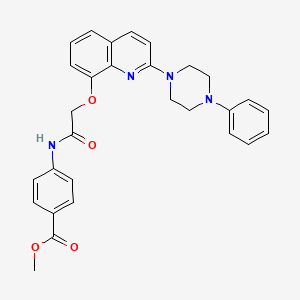
1-(4-Iodophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Iodophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 g/mol . The compound is also known by other names such as “1-(4-iodophenyl)ethanol” and "4-IODO-2-METHYLBENZYL ALCOHOL" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3" . The Canonical SMILES is "CC(C1=CC=C(C=C1)I)O" . These codes provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 47-49°C . It has a topological polar surface area of 20.2 Ų and a XLogP3-AA value of 2.1 . The compound is also characterized by a rotatable bond count of 1 .Scientific Research Applications
Anticancer Applications
1-(4-Iodophenyl)ethan-1-ol derivatives have been explored for their potential in anticancer applications. A study by Suzuki et al. (2020) focused on the synthesis of derivatives, specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), which showed potent antiproliferative activity. It was found to disrupt microtubule formation at centrosomes and inhibited tumor growth in a human colon cancer xenograft model, demonstrating its potential as an anticancer agent (Suzuki et al., 2020).
Synthesis of Novel Compounds
Another research area involves the synthesis of novel compounds using this compound or its derivatives. For instance, Delgado et al. (2020) synthesized a pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, and characterized it using spectroscopic techniques and X-ray diffraction. Such studies contribute to the development of new materials with potential applications in various fields (Delgado et al., 2020).
Electrophilic Substitution Reactions
Research has also been conducted on the role of this compound derivatives in electrophilic substitution reactions. For example, a study by Bustelo et al. (2007) demonstrated the activation of related compounds like 1-(4-fluorophenyl)prop-2-yn-1-ol, leading to a series of allenylidene derivatives with potential applications in various chemical reactions (Bustelo et al., 2007).
Photophysical and Electroluminescent Properties
Shu et al. (2017) explored the photophysical and electroluminescent properties of PtAg2 acetylide complexes, which are relevant in the context of organic light-emitting diodes (OLEDs). The study highlighted the potential of such compounds in modifying electroluminescence, thereby contributing to advancements in display technologies (Shu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(4-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDBZIJCVKUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346787 |
Source


|
| Record name | 1-(4-Iodophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53207-29-7 |
Source


|
| Record name | 1-(4-Iodophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2926620.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)


![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)
![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)


